1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine
Description
Properties
IUPAC Name |
[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNO3SSi/c1-17(2,3)24(4,5)22-15-10-12-19(13-11-15)23(20,21)16-8-6-14(18)7-9-16/h6-9,15H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLJRZAVTCQLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine typically involves multiple steps:
-
Formation of the Piperidine Ring:
- Starting from a suitable piperidine precursor, the hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
- Reaction conditions: Room temperature, anhydrous conditions to prevent hydrolysis of the silyl ether.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine can undergo various chemical reactions, including:
-
Substitution Reactions:
- The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
- Common reagents: Sodium hydride (NaH), potassium carbonate (K2CO3).
-
Deprotection Reactions:
- The TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
- Reaction conditions: Room temperature, typically in an anhydrous solvent like tetrahydrofuran (THF).
-
Oxidation and Reduction Reactions:
- The sulfonyl group can participate in oxidation or reduction reactions, altering the oxidation state of sulfur.
- Common reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield derivatives with various functional groups replacing the bromine atom.
- Deprotection reactions yield the free hydroxyl derivative of the piperidine ring.
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Acts as a protecting group strategy in multi-step organic synthesis.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- May serve as a building block for designing molecules with biological activity.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine depends on its specific application. In synthetic chemistry, it acts as a versatile intermediate, facilitating the introduction of various functional groups. In biological contexts, its mechanism would be determined by the nature of the final compound it helps to synthesize.
Molecular Targets and Pathways:
- In medicinal chemistry, derivatives of this compound may target specific enzymes or receptors, modulating their activity.
- Pathways involved would depend on the biological activity of the final synthesized molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) Sulfonyl Group Modifications
- 1-((4-Chlorobenzenesulfonyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 946369-30-8): Replaces the 4-bromophenylsulfonyl group with a 4-chlorophenylsulfonyl moiety. Additional substitution with a thiophene-oxadiazole group introduces π-π stacking capabilities and hydrogen-bonding sites, enhancing diversity in pharmacophore design .
1-((4-Bromo-3-fluorophenyl)sulfonyl)-4-(TBDMS-oxy)piperidine (CAS 1704096-18-3):
(b) Piperidine Substitutions
- 1-[3-(4-Bromophenyl)-2-fluoroallyl]-4-(benzyloxy)piperidine: Replaces the sulfonyl group with a 2-fluoroallyl chain and substitutes the TBDMS-protected hydroxyl with a benzyloxy group. The benzyloxy group offers less steric protection than TBDMS, making it more susceptible to deprotection under acidic conditions.
4-[(tert-Butyldimethylsilyl)oxy]piperidine :
- A simpler analog lacking the sulfonyl group.
- Serves as a key intermediate for synthesizing derivatives like the target compound. Its unmodified piperidine ring highlights the importance of sulfonyl groups in modulating target specificity .
Biological Activity
1-((4-Bromophenyl)sulfonyl)-4-((tert-butyldimethylsilyl)oxy)piperidine is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, combines a piperidine ring with a sulfonyl and silyl ether group, which may influence its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H31BrN2O3S, with a molecular weight of approximately 463.5 g/mol. Its structure includes a bromophenyl group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The sulfonyl group is often associated with enhanced interaction with bacterial enzymes, potentially leading to effective inhibition.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have highlighted its potential as an inhibitor of deoxyxylulose phosphate synthase (DXPS), an enzyme critical in the MEP pathway, which is vital for the biosynthesis of isoprenoids in bacteria. Inhibition of DXPS could lead to novel antibacterial strategies, particularly against resistant strains.
Study on Antibacterial Activity
A study conducted by Hamid et al. (2024) explored the antibacterial effects of various sulfonamide derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the compound's structural components play a crucial role in its bioactivity .
Enzyme Binding Affinity
In another investigation focusing on enzyme inhibition, the binding affinity of this compound to DXPS was assessed using co-crystallization techniques. The study revealed that the compound binds effectively to the active site of DXPS, demonstrating competitive inhibition with a Ki value in the low micromolar range. This finding supports its potential use as a lead compound for developing new antibacterial agents targeting this enzyme .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Bromophenyl)piperazine | C11H14BrN | Lacks sulfonyl and silyl groups; simpler structure. |
| 4-(2-(tert-butyldimethylsilyloxy)ethyl)piperazine | C14H29NOSi | Similar silyl ether but without bromophenyl and sulfonyl functionalities. |
| 1-(4-Methoxyphenyl)sulfonyl-piperazine | C13H17N2O3S | Contains a methoxy group instead of bromine; relevant for comparison in biological activity. |
The unique combination of functional groups in this compound may confer distinct reactivity and biological properties compared to these related compounds.
Q & A
Q. What experimental validations are needed when computational ADMET predictions conflict with in vitro results?
- Methodology :
- Perform parallel artificial membrane permeability assays (PAMPA) to validate BBB permeability predictions .
- Use Caco-2 cell monolayers to measure efflux ratios and confirm P-gp substrate likelihood .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
